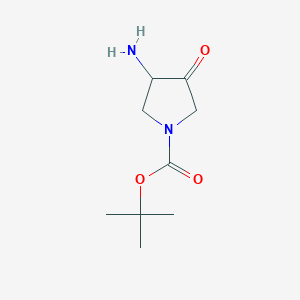

tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with an oxidizing agent such as Dess-Martin periodinane. The reaction is carried out in a solvent like dichloromethane at room temperature for about 16 hours. The product is then purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the amino group.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various alkylating agents under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of N-alkylated products.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .

Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for diverse interactions with biological macromolecules, contributing to its biological activity .

Comparación Con Compuestos Similares

- tert-Butyl 3-oxoazetidine-1-carboxylate

- tert-Butyl 4-aminopiperidine-1-carboxylate

- (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

Uniqueness: tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable intermediate in organic synthesis and drug development .

Actividad Biológica

Tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, this compound exhibits significant interactions with various biological macromolecules, making it a candidate for drug development and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3, with a molecular weight of approximately 213.273 g/mol. The compound features a carbonyl group at the 4-position and a carboxylate group at the 1-position of the pyrrolidine ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme-substrate dynamics and influence various biochemical pathways.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | Contains an amino group; different stereochemistry | Unique due to specific stereochemical arrangement |

| Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Contains fluorine; altered reactivity | Fluorine significantly affects chemical properties |

| Tert-butyl 3-acetylpiperidine-1-carboxylate | Acetyl group instead of methyl | Different functional group leading to varied reactivity |

| Tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylate | Hydroxyl group present | Hydroxyl alters solubility and reactivity |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and leading to various physiological effects.

- Ligand Interaction : Its ability to act as a ligand in biochemical assays makes it valuable for studying receptor mechanisms and drug design.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Case Studies

A study focused on the interaction of this compound with matrix metalloproteinases (MMPs) revealed that it could effectively inhibit MMP activity, which is crucial in cancer metastasis. The compound demonstrated IC₅₀ values comparable to established inhibitors, suggesting its potential as a therapeutic agent.

Applications in Research

This compound serves multiple roles in scientific research:

- Asymmetric Synthesis : It is used as a chiral auxiliary in the synthesis of complex organic molecules.

- Biochemical Assays : The compound aids in studying enzyme mechanisms and receptor-ligand interactions.

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJOZGNUZGAVRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.